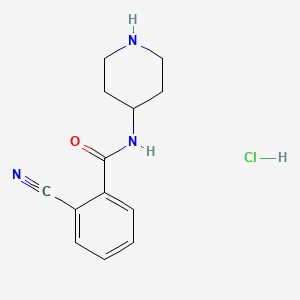

2-Cyano-N-piperidin-4-yl-benzamide hydrochloride

説明

2-Cyano-N-piperidin-4-yl-benzamide hydrochloride is a benzamide derivative featuring a cyano (-CN) substituent at the 2-position of the benzene ring and a piperidin-4-ylamine group linked via an amide bond. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting neurological and parasitic diseases.

特性

IUPAC Name |

2-cyano-N-piperidin-4-ylbenzamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O.ClH/c14-9-10-3-1-2-4-12(10)13(17)16-11-5-7-15-8-6-11;/h1-4,11,15H,5-8H2,(H,16,17);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIFYNRCJJOBZHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC(=O)C2=CC=CC=C2C#N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1286272-73-8 | |

| Record name | Benzamide, 2-cyano-N-4-piperidinyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1286272-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-N-piperidin-4-yl-benzamide hydrochloride typically involves the reaction of 4-piperidone hydrochloride with 2-cyanobenzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bond. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-Cyano-N-piperidin-4-yl-benzamide hydrochloride may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the purity of the final product.

化学反応の分析

Types of Reactions

2-Cyano-N-piperidin-4-yl-benzamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or the piperidine ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.

科学的研究の応用

Medicinal Chemistry

2-Cyano-N-piperidin-4-yl-benzamide hydrochloride is being investigated for its potential as a lead compound in drug development targeting various receptors, particularly muscarinic receptors. These receptors are implicated in neurological and psychiatric disorders such as schizophrenia and Alzheimer's disease. Preliminary studies suggest that this compound may exhibit selective antagonism at specific muscarinic receptor subtypes, which could guide further drug development efforts.

Research indicates that this compound has notable biological activities, including:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and catalytic activity. This mechanism is crucial for developing therapeutics that target specific enzyme pathways.

- Antitumor Activity : Derivatives of related compounds have demonstrated significant antitumor effects against cancer cell lines such as HepG2, with IC50 values as low as 0.25 μM. Mechanistic studies suggest these compounds can induce cell cycle arrest through pathways involving p53 and p21 proteins.

Chemical Research

In synthetic organic chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its functional groups allow for various chemical transformations, making it versatile for further modifications in research settings.

Antitumor Activity

A study highlighted the antitumor potential of this compound's derivatives. For instance, certain derivatives were found to inhibit cyclin B1 expression while enhancing p21 levels, indicating their potential as cancer therapeutics. These findings support the exploration of this compound class in oncology.

Receptor Binding Studies

Research on related compounds indicated high affinity for the D4 dopamine receptor, suggesting possible applications in treating neurological disorders. This receptor's modulation could lead to new treatments for conditions such as schizophrenia.

Comparative Analysis Table

| Compound Name | Structure Features | Unique Attributes |

|---|---|---|

| N-(piperidin-4-yl)benzamide hydrochloride | Piperidine ring and amide group | Commonly used as a reference standard |

| 3-Cyano-N-piperidin-4-yl-benzamide | Cyano group at position 3 | Potentially different receptor selectivity |

| N-(1-benzylpiperidin-4-yl)benzamide | Benzyl substitution | May exhibit different pharmacokinetic properties |

作用機序

The mechanism of action of 2-Cyano-N-piperidin-4-yl-benzamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, the compound may interact with receptors on cell surfaces, modulating signal transduction pathways and cellular responses.

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 2-cyano-N-piperidin-4-yl-benzamide hydrochloride with structurally related compounds, emphasizing substituent effects, synthesis routes, and physicochemical properties:

Key Observations

Chlorinated analogs (e.g., compound 62) exhibit notable antiparasitic activity against Trypanosoma brucei, suggesting halogenation at C2/C4 positions may improve target binding .

Synthesis Complexity: Compound 62 requires multi-step synthesis (alkylation, benzoylation, Boc deprotection), achieving 57% yield after HPLC purification .

Structural Similarity and Applications :

- Methyl 4-(piperidin-4-yl)benzoate hydrochloride (Similarity Score 1.00) replaces the amide with an ester group, altering solubility and hydrolysis kinetics . Such modifications are critical for optimizing drug bioavailability.

Data Limitations and Gaps

- Pharmacokinetic data (e.g., solubility, logP) for 2-cyano-N-piperidin-4-yl-benzamide hydrochloride are absent in the evidence.

生物活性

2-Cyano-N-piperidin-4-yl-benzamide hydrochloride is a chemical compound with significant potential in medicinal chemistry. Its structure features a cyano group attached to a benzamide moiety, which includes a piperidine ring. This compound has garnered attention for its biological activities, particularly in the context of enzyme inhibition and receptor modulation.

- Molecular Formula : C13H15ClN3O

- Molecular Weight : 265.74 g/mol

- Appearance : Off-white solid

The compound's reactivity is largely attributed to its functional groups, making it versatile for various chemical transformations. The cyano group is known for participating in nucleophilic additions, while the amide bond can undergo hydrolysis under different conditions, enhancing its utility in synthetic organic chemistry.

The biological activity of 2-Cyano-N-piperidin-4-yl-benzamide hydrochloride primarily involves its interaction with specific molecular targets. This compound has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with receptors on cell surfaces, modulating signal transduction pathways and cellular responses.

Antitumor Activity

Recent studies have explored the antitumor potential of 2-Cyano-N-piperidin-4-yl-benzamide hydrochloride and related compounds. For instance, derivatives of N-(piperidine-4-yl)benzamide have demonstrated potent antitumor activity against HepG2 cells, with some compounds exhibiting IC50 values as low as 0.25 μM. Mechanistic studies revealed that these compounds could induce cell cycle arrest through a p53/p21-dependent pathway .

Muscarinic Receptor Modulation

Compounds structurally similar to 2-Cyano-N-piperidin-4-yl-benzamide hydrochloride have been investigated for their ability to act as antagonists at muscarinic receptors. These receptors are implicated in various neurological and psychiatric disorders, and antagonists may provide therapeutic benefits in conditions such as schizophrenia and Alzheimer's disease. Preliminary studies suggest that this compound may selectively antagonize specific muscarinic receptor subtypes .

Case Studies and Research Findings

Several studies have documented the biological activities of derivatives related to 2-Cyano-N-piperidin-4-yl-benzamide hydrochloride:

| Compound | Target | Activity | IC50 Value |

|---|---|---|---|

| Compound 47 | HepG2 Cells | Antitumor | 0.25 μM |

| Compound 7 | D4 Receptor | Binding Affinity | K_i = 1.52 nM |

| Compound 13 | Muscarinic Receptors | Antagonism | Not Specified |

Study Highlights:

- Antitumor Activity : A study found that certain derivatives exhibited significant antitumor effects by inhibiting cyclin B1 expression and enhancing p21 levels, indicating potential as cancer therapeutics .

- Receptor Binding Studies : Research on related compounds indicated high affinity for the D4 dopamine receptor, suggesting potential applications in treating neurological disorders .

- Pharmacological Profiles : Compounds within this structural class have been evaluated for their pharmacological profiles, showing promise in modulating neurotransmitter systems .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Cyano-N-piperidin-4-yl-benzamide hydrochloride, and what purification methods ensure high yield?

- Methodological Answer : A common approach involves benzoylation of a piperidine precursor (e.g., 4-aminopiperidine) with 2-cyanobenzoyl chloride under anhydrous conditions. Boc-protected intermediates (e.g., 4-N-Boc-piperidine) can improve reaction control, followed by HCl-mediated deprotection . Purification via reversed-phase HPLC using acetonitrile/water gradients (e.g., 10–90% over 20 min) is critical to isolate the hydrochloride salt with >95% purity . Confirm structure using H NMR (e.g., δ 8.2–7.4 ppm for aromatic protons) and mass spectrometry.

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods and PPE (nitrile gloves, lab coats, safety goggles) to avoid inhalation or skin contact. Store in airtight containers at 2–8°C under inert gas (argon) to prevent degradation. Toxicity data from analogous piperidine benzamides suggest acute oral LD₅₀ > 300 mg/kg in rats, but assume irritancy (e.g., eye/skin irritation) and conduct in vitro cytotoxicity assays (e.g., MTT on HepG2 cells) before in vivo studies .

Advanced Research Questions

Q. How can structural modifications of the benzamide or piperidine moieties enhance target selectivity in kinase inhibition studies?

- Methodological Answer : Introduce electron-withdrawing groups (e.g., -NO₂ at the 4-position of benzamide) to modulate hydrogen bonding with ATP-binding pockets. Replace the piperidine with a morpholine ring to alter solubility and pharmacokinetics. Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to predict binding affinities to targets like JAK2 or PI3Kγ. Validate with kinase profiling panels (e.g., Eurofins KinaseScan®) .

Q. What analytical strategies resolve contradictions in reported solubility and stability data?

- Methodological Answer : Characterize pH-dependent solubility (e.g., 0.1–10 mg/mL in PBS at pH 3–9) via UV-Vis spectroscopy (λ = 254 nm). Assess stability under oxidative stress (3% H₂O₂, 37°C) and photolytic conditions (ICH Q1B guidelines). Use LC-MS to identify degradation products (e.g., hydrolysis of the cyano group to carboxylic acid) .

Q. How should researchers design experiments to elucidate the compound’s mechanism of action in cancer cell lines?

- Methodological Answer : Combine transcriptomic (RNA-seq) and proteomic (LC-MS/MS) profiling of treated cells (e.g., MCF-7) to identify dysregulated pathways (e.g., apoptosis, mTOR signaling). Validate targets via siRNA knockdown or CRISPR-Cas8. Use competitive binding assays (e.g., SPR) to confirm direct interactions with suspected receptors .

Q. What computational methods predict the compound’s ADMET properties, and how do they align with experimental data?

- Methodological Answer : Employ QSAR models (e.g., SwissADME) to estimate logP (~2.5), blood-brain barrier permeability (low), and CYP450 inhibition. Cross-validate with experimental Caco-2 permeability assays and hepatic microsomal stability tests (t₁/₂ > 60 min suggests favorable metabolic stability) .

Data Contradiction Analysis

Q. How can conflicting reports on the compound’s acute toxicity be reconciled?

- Methodological Answer : Discrepancies may arise from varying impurity profiles (e.g., residual solvents in synthesis). Perform batch-to-batch impurity analysis via GC-MS and repeat toxicity studies using rigorously purified batches. Compare results across species (e.g., murine vs. zebrafish models) to assess interspecies variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。